2-(1-甲氧基环己基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

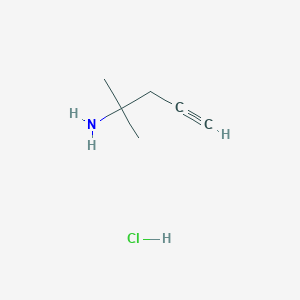

The compound of interest, 2-(1-Methoxycyclohexyl)acetic acid, is a derivative of cyclohexane with a methoxy group and an acetic acid moiety attached to the cyclohexyl ring. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior of 2-(1-Methoxycyclohexyl)acetic acid.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that yield enantiomerically pure products. For instance, both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid were prepared using environmentally benign conditions, achieving a 30% overall yield for the (S)-isomer and 27% for the (R)-isomer from cyclohexanone . This suggests that the synthesis of 2-(1-Methoxycyclohexyl)acetic acid could potentially be achieved through similar environmentally friendly methods, with a focus on optimizing yield and enantiomeric purity.

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives has been studied using X-ray diffraction, revealing details such as hydrogen-bonded cyclic dimers and coordination in metal complexes . Although the exact structure of 2-(1-Methoxycyclohexyl)acetic acid is not provided, the structural analysis of similar compounds can be indicative of the potential for hydrogen bonding and metal coordination in the compound of interest.

Chemical Reactions Analysis

The reactivity of acetic acid derivatives is highlighted in the synthesis of novel 1,3,4-thiadiazole derivatives, where the carboxylic acid group of a related compound undergoes cyclization with thiosemicarbazide . Additionally, acyl chlorides derived from related acids have been shown to react with amines and pyrazole to form new amides and 1-acylpyrazole . These reactions demonstrate the versatility of acetic acid derivatives in forming a variety of chemical products, suggesting that 2-(1-Methoxycyclohexyl)acetic acid could also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives are influenced by their molecular structure. For example, the photochemistry of 1,2-diphenylcyclobutene in protic solvents indicates that the presence of methoxy groups can lead to the formation of esters and alcohols upon irradiation . This implies that the methoxy group in 2-(1-Methoxycyclohexyl)acetic acid could similarly affect its reactivity and physical properties under certain conditions.

科学研究应用

药物化学中的合成应用

2-(1-甲氧基环己基)乙酸衍生物的一个突出应用领域是药物化学,这些化合物在药理活性分子的合成中充当关键中间体。例如,2-(4-甲酰-2-甲氧基苯氧基)乙酸的新型1,3,4-噻二唑衍生物已被合成并评估其抗菌活性。这些衍生物对几种微生物菌株表现出显着的活性,突出了它们在开发新型抗菌剂中的潜力 (Noolvi 等,2016).

催化和反应机理

在有机合成中,2-(1-甲氧基环己基)乙酸衍生物因其反应性和在各种催化过程中的应用而受到探索。例如,环己烯氧化物的低聚机理已在甲醇和乙酸存在下进行了研究,导致形成低聚物,如2-甲氧基-2'-羟基-双环己基醚。此类研究有助于我们了解反应机理和开发新型催化过程 (Wu & Soucek,1998).

材料科学应用

2-(1-甲氧基环己基)乙酸衍生物的另一个应用领域是材料科学。例如,通过1-甲氧基双环[2.2.2]辛-5-烯酮的Baeyer-Villiger断裂合成4,4-二取代环己烯酮展示了这些衍生物如何用于创建新型材料和化学结构。此类过程对于开发具有独特性能的新材料至关重要 (Madge & Holmes,1980).

生物医学研究

在生物医学研究中,2-(1-甲氧基环己基)乙酸衍生物的化学性质被用于各种应用。例如,衍生自[1-(氨甲基)环己基]乙酸的氨基酸带有席夫碱配体已在抗氧化剂和选择性黄嘌呤氧化酶抑制剂研究中显示出潜力。此类研究对于发现新的治疗剂和了解疾病过程中涉及的生化途径至关重要 (Ikram 等,2015).

环境化学

研究2-甲氧基乙酸乙酯作为柴油的新型含氧添加剂突出了2-(1-甲氧基环己基)乙酸衍生物的环境应用。该领域的研究旨在减少废气排放并提高燃油效率,证明了这些化合物在应对环境挑战中的作用 (Yanfeng 等,2007).

安全和危害

The safety data sheet for 2-(1-Methoxycyclohexyl)acetic acid indicates that it is a hazardous substance . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

属性

IUPAC Name |

2-(1-methoxycyclohexyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGYOSVDAXBJDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol](/img/structure/B2531628.png)

![Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2531630.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2531631.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetonitrile](/img/structure/B2531634.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2531635.png)

![1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride](/img/structure/B2531637.png)

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2531643.png)

![1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2531646.png)